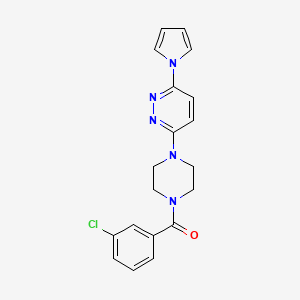
Thiomorpholin-4-ol 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Novel Building Blocks in Medicinal Chemistry
Thiomorpholin-4-ol 1,1-dioxide has been identified as a significant component in medicinal chemistry, especially in the synthesis of novel bridged bicyclic thiomorpholines. These compounds serve as crucial building blocks and have been used to develop analogues with interesting biological profiles, some of which have entered human clinical trials. The synthesis of such compounds from inexpensive starting materials through straightforward chemistry highlights their potential in drug discovery and development (Walker & Rogier, 2013).
Green Chemistry Applications
The application of this compound in green chemistry has been demonstrated through its preparation via double Michael addition reactions. A specific study showed that aromatic amines could be transformed into thiomorpholin-4-ol 1,1-dioxides using a catalytic system of boric acid/glycerol in water. This method not only emphasizes the compound's versatility but also its compatibility with eco-friendly synthetic processes, yielding good to excellent product yields (Halimehjnai et al., 2013).
Antimicrobial Applications
This compound derivatives have been explored for their antimicrobial properties. Research into the synthesis and antimicrobial activity of 4-thiomorpholin-4ylbenzohydrazide derivatives showed potential for the development of new bioactive molecules with reduced toxicity and improved safety profiles. These derivatives were prepared through nucleophilic substitution reactions and tested for their antimicrobial efficacy, revealing the potential of this compound as a base for developing antimicrobial agents (Kardile & Kalyane, 2010).
Catalytic and Material Science Applications
In the field of material science, this compound has been used in the synthesis of novel hydrogels with selective support for the preparation of gold nanoparticles. This application not only showcases the compound's chemical versatility but also its potential in nanotechnology and catalysis. The synthesized hydrogels demonstrated high catalytic activity for the reduction of 4-nitrophenol, a model reaction for testing catalyst efficiency. This use case represents an innovative approach to material design, combining the unique properties of this compound with nanotechnology (Ilgin, Ozay, & Ozay, 2019).
Safety and Hazards
Thiomorpholin-4-ol 1,1-dioxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
Thiomorpholin-4-ol 1,1-dioxide (also known as 4-Hydroxythiomorpholine 1,1-dioxide) is a heterocyclic compound containing nitrogen and sulfur. Its chemical formula is C₄H₉NO₃S , with a molecular weight of 151.18 g/mol . .
Pharmacokinetics
Here’s what we know about this compound’s pharmacokinetic properties:
Action Environment
Environmental factors, such as pH, temperature, and solvent polarity, can significantly influence the stability and efficacy of this compound.
Propriétés
IUPAC Name |
4-hydroxy-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c6-5-1-3-9(7,8)4-2-5/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPITPXGBBVDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2746527.png)

![N-(2,5-dimethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2746530.png)




![3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2746537.png)
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole](/img/structure/B2746539.png)

![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2746541.png)

![N-(4-bromophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2746543.png)

